AMG 487 - 473719-41-4

AMG 487

Catalog Number: EVT-259084
CAS Number: 473719-41-4
Molecular Formula: C32H28F3N5O4
Molecular Weight: 603.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AMG 487 is a synthetic, small-molecule compound classified as a chemokine receptor antagonist. [, , ] Specifically, it demonstrates potent and selective antagonistic activity against the chemokine (C-X-C motif) receptor 3 (CXCR3). [, , , , , , , , , , , , ]

Chemokine receptors, such as CXCR3, play a crucial role in the human immune system by mediating the migration of immune cells to sites of inflammation. [] AMG 487, by blocking CXCR3, disrupts this signaling pathway, making it a valuable tool for investigating the role of CXCR3 in various inflammatory and immune-related processes. [, , , , , , , , , , , ] This compound has been extensively studied in preclinical models of diseases like periodontitis, rheumatoid arthritis, multiple sclerosis, and cancer. [, , , , , , , ]

Future Directions
  • Detailed Structure-Activity Relationship (SAR) studies: Investigating the impact of specific structural modifications on AMG 487's potency, selectivity, and pharmacokinetic properties. [, ] This could lead to the development of next-generation CXCR3 antagonists with improved therapeutic profiles.
  • Clinical Translation: While AMG 487 has been withdrawn from clinical trials due to lack of efficacy in certain indications, further exploration of its potential in other diseases, such as periodontitis and congenital hepatic fibrosis, where promising preclinical results have been observed, could be warranted. [, , ]
Source and Classification

AMG 487 was developed by Amgen Inc. as part of a broader class of compounds designed to inhibit the CXCR3 receptor. This receptor is known to mediate the chemotaxis of T cells and other immune cells, making it a critical target in the treatment of conditions characterized by excessive inflammation. The compound falls under the category of small molecule drugs, specifically designed to interfere with receptor-ligand interactions in the immune system.

Synthesis Analysis

Methods and Technical Details

The synthesis of AMG 487 involves several key steps, primarily focusing on optimizing its pharmacokinetic properties and enhancing its selectivity for CXCR3. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic and aliphatic compounds.
  2. Reactions: Key reactions include:
    • Alkylation: Introducing alkyl groups to enhance lipophilicity.
    • Amination: Incorporating amino groups that interact with the receptor.
    • Cyclization: Forming cyclic structures that improve binding affinity.
  3. Purification: Techniques such as chromatography are employed to isolate the final product from impurities and by-products.

Detailed methodologies can be found in patent literature, which outlines specific reaction conditions, yields, and purification processes .

Molecular Structure Analysis

Structure and Data

AMG 487 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CXCR3 receptor. The molecular formula is C17H19N3OC_{17}H_{19}N_{3}O, indicating a significant presence of nitrogen and oxygen atoms, which are crucial for its biological activity.

  • Molecular Weight: Approximately 285.35 g/mol.
  • Structural Features:
    • A central aromatic system contributing to its binding properties.
    • Multiple nitrogen atoms that participate in hydrogen bonding with the receptor.

The three-dimensional structure can be analyzed using computational modeling techniques, which help predict its binding affinity and orientation within the receptor site.

Chemical Reactions Analysis

Reactions and Technical Details

AMG 487 primarily acts through competitive inhibition of CXCR3 by binding to its active site, thereby preventing the natural ligands from eliciting a response. Key aspects of its chemical reactivity include:

  • Binding Affinity: AMG 487 exhibits high binding affinity for CXCR3, with reported IC50 values indicating effective inhibition at low concentrations .
  • Metabolism: The compound undergoes metabolic transformations primarily in the liver, where it generates minor metabolites that may also exhibit pharmacological activity .

These reactions are critical for understanding both the efficacy and safety profile of AMG 487 in clinical applications.

Mechanism of Action

Process and Data

The mechanism by which AMG 487 exerts its effects involves several steps:

  1. Receptor Binding: AMG 487 binds to CXCR3, blocking its interaction with natural ligands such as CXCL9, CXCL10, and CXCL11.
  2. Inhibition of Cell Migration: By preventing ligand-receptor interactions, AMG 487 effectively inhibits the migration of T cells and other immune cells to sites of inflammation.
  3. Downregulation of Inflammatory Pathways: This blockade leads to a reduction in pro-inflammatory cytokine production, thereby mitigating inflammatory responses associated with autoimmune diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AMG 487 is typically presented as a white to off-white solid.
  • Solubility: It shows moderate solubility in organic solvents but limited solubility in water, which influences its formulation for therapeutic use.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates that AMG 487 exists predominantly in its protonated form at physiological pH, enhancing its interaction with biological targets.

These properties are essential for determining the appropriate dosage forms and routes of administration for clinical use.

Applications

Scientific Uses

AMG 487 has been extensively studied for its potential applications in treating various inflammatory conditions:

  • Rheumatoid Arthritis: Research shows that AMG 487 can significantly reduce inflammation and modify disease progression by altering B cell signaling pathways .
  • Asthma and Allergic Diseases: Its ability to inhibit immune cell migration makes it a candidate for managing asthma exacerbations linked to inflammatory responses.
  • Other Autoimmune Disorders: Studies indicate potential efficacy in conditions like systemic lupus erythematosus and multiple sclerosis due to its immunomodulatory effects .
CXCR3 Receptor Biology and Immunopathological Relevance

CXCR3 Signaling in Autoimmune and Inflammatory Disorders

CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and specific innate immune subsets. It binds three interferon (IFN)-γ-inducible ligands: CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC). This receptor is constitutively absent on naïve T cells but rapidly upregulated upon T-cell activation, particularly under Th1-polarizing conditions. CXCR3 activation triggers intracellular calcium mobilization, adenylate cyclase inhibition, and actin polymerization, facilitating directional cell migration [1] [2].

In autoimmune pathologies, CXCR3 mediates pathogenic leukocyte infiltration into target organs. For example:

  • Rheumatoid Arthritis (RA): Synovial T cells exhibit >80% CXCR3 positivity, compared to <20% in peripheral blood, indicating selective recruitment to inflamed joints [1] [7].
  • Systemic Lupus Erythematosus (SLE): CXCR3+ T cells infiltrate kidneys in lupus nephritis, driving glomerular damage via IFN-γ and IL-17 production. Genetic ablation of CXCR3 in MRL/lpr mice reduces renal Th1/Th17 cells by >70% and attenuates albuminuria [3].
  • Multiple Sclerosis (MS): CXCL10 is elevated in cerebrospinal fluid during relapses, promoting CXCR3+ T-cell trafficking across the blood-brain barrier [5].

Table 1: Pathological Roles of CXCR3 in Autoimmune Disorders

DiseaseCXCR3/Ligand InvolvementFunctional Outcome
Lupus NephritisCXCR3+ T cells dominate renal infiltrates; CXCL9/10 overexpressed in tubulointerstitial areasMediates Th1/Th17 renal migration; Correlates with proteinuria
Rheumatoid ArthritisSynovial fluid T cells: 90% CXCR3+CCR5+Drives joint inflammation via IFN-γ+ T-cell recruitment
Inflammatory Bowel DiseaseMucosal CXCL10 elevation; CXCR3+ lymphocytes in lamina propriaPromotes T-cell transmigration and epithelial damage

Role of CXCR3 Ligands (CXCL9/CXCL10/CXCL11) in Leukocyte Recruitment

CXCR3 ligands exhibit non-redundant functions despite shared receptor binding:

  • Induction Mechanisms:
  • CXCL9: Strictly IFN-γ-dependent (γIRE-1 promoter element)
  • CXCL10: Induced by IFN-γ, IFN-α/β, and TNF-α (IRSE/NF-κB promoter)
  • CXCL11: Responsive to IFN-γ, IFN-β > IFN-α (STAT3/NF-κB promoter) [2] [10]

  • Biased Signaling:

  • CXCL10 preferentially activates STAT1/STAT4 pathways, amplifying Th1 polarization and effector functions.
  • CXCL11 induces STAT3/STAT6 phosphorylation, favoring regulatory T-cell (Tr1) differentiation and IL-10 production [5].
  • Affinity Hierarchy: CXCL11 (Kd≈0.3 nM) > CXCL10 (Kd≈4 nM) > CXCL9 (Kd≈40 nM), influencing receptor internalization dynamics [9] [10].

In inflamed tissues, endothelial cells secrete CXCL9/10 to recruit circulating CXCR3+ effector T cells. Subsequent parenchymal CXCL11 production fine-tunes local immunity by expanding regulatory subsets. In hepatocellular inflammation, CXCR3 mediates 60–80% of Th17 adhesion to sinusoidal endothelium via β1/β2 integrin activation [6] [10].

Table 2: Functional Properties of CXCR3 Ligands

LigandKey InducersReceptor AffinityPrimary Immune Functions
CXCL9IFN-γLow (IC50 ≈36 nM)Recruits Th1 cells; Synergizes with CXCL10 for NK cell migration
CXCL10IFN-γ, IFN-α/β, TNF-αIntermediate (IC50≈8 nM)Drives Th1 polarization; Amplifies CTL recruitment to tumors
CXCL11IFN-γ, IFN-βHigh (IC50≈5 nM)Induces Tr1 cells; Mediates receptor internalization/desensitization

CXCR3 as a Therapeutic Target in Th1/Th17-Mediated Immune Responses

CXCR3 blockade disrupts self-perpetuating inflammation loops in autoimmunity:

  • Mechanistic Rationale: CXCR3 ligands form chemotactic gradients that recruit additional IFN-γ-producing cells, further amplifying ligand production in affected tissues. This creates a feed-forward loop sustaining inflammation [1] [5].
  • Th17 Linkage: Although classically associated with Th1 responses, 30–50% of IL-17+ T cells in inflamed livers and joints co-express CXCR3. In ConA-induced hepatitis, CXCR3 antibody blockade reduces hepatic Th17 recruitment by >65% [6] [10].

AMG 487 (N-{1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[1,2-a]pyrimidin-2-yl)ethyl}-2-(4-(trifluoromethoxy)phenyl)acetamide) is a selective small-molecule CXCR3 antagonist:

  • Pharmacology: Orally bioavailable; inhibits CXCL10/CXCL11 binding with IC50 values of 8.0 nM and 8.2 nM, respectively. Weakly antagonizes CXCL9 (IC50≈36 nM) [4] [9].
  • Cellular Effects:
  • Reduces T-cell chemotaxis toward CXCL10 by >90% at 100 nM
  • Inhibits calcium flux in ITAC-stimulated cells (IC50=5 nM)
  • Impairs dendritic cell maturation and tolerogenic properties in vitro [9]
  • Disease Modulation:
  • In murine collagen-induced arthritis, AMG 487 (5 mg/kg, IP) decreases joint swelling and inflammatory infiltrates by >50% [9].
  • MRL/lpr mice treated with AMG 487 show reduced renal CXCR3+ T cells and attenuated lupus nephritis [3].

Table 3: Pharmacological Profile of AMG 487

ParameterValueAssay System
CXCL10 Binding InhibitionIC50 = 8.0 nM125I-IP10 competition in human T cells
CXCL11 Binding InhibitionIC50 = 8.2 nM125I-ITAC competition assay
Calcium Flux SuppressionIC50 = 5 nM (ITAC-induced)Fluorimetric assay in CXCR3+ cells
T-cell Migration Inhibition>90% (at 100 nM vs. CXCL10)Transwell chemotaxis

Properties

CAS Number

473719-41-4

Product Name

AMG 487

IUPAC Name

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C32H28F3N5O4

Molecular Weight

603.6 g/mol

InChI

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1

InChI Key

WQTKNBPCJKRYPA-OAQYLSRUSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AMG 487
AMG-487
AMG487
N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.